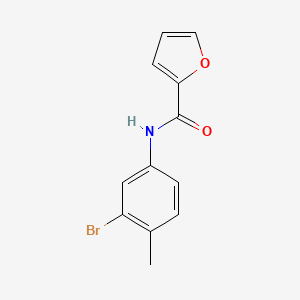

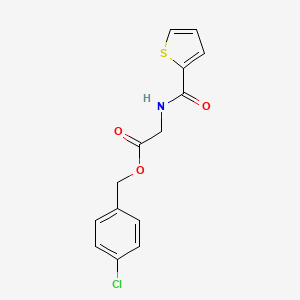

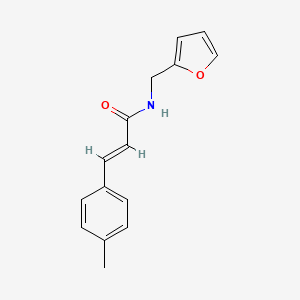

N-(3-bromo-4-methylphenyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of bromophenyl furan derivatives often involves catalyzed cross-coupling reactions. For instance, Siddiqa et al. (2022) described the synthesis of N-(4-bromophenyl)furan-2-carboxamide via Suzuki-Miyaura cross-coupling, achieving high yields. This method may be adaptable for synthesizing compounds like "N-(3-bromo-4-methylphenyl)-2-furamide" by modifying the starting materials and conditions to incorporate the specific bromo-methylphenyl and furamide functionalities (Siddiqa et al., 2022).

Molecular Structure Analysis

Structural analyses of similar compounds provide insights into the molecular geometry, bond lengths, and angles critical for understanding the chemical behavior of "N-(3-bromo-4-methylphenyl)-2-furamide." For example, Galešić and Vlahov (1990) detailed the crystal structure of a related furamide, illustrating the spatial arrangement and molecular interactions pivotal for the compound's stability and reactivity (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Bromophenyl furan derivatives participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, due to the presence of a bromo group which acts as a good leaving group. The synthesis process described by Siddiqa et al. (2022) highlights the reactivity of the bromophenyl group in coupling reactions, suggesting potential pathways for modifying "N-(3-bromo-4-methylphenyl)-2-furamide" (Siddiqa et al., 2022).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, of bromophenyl furan derivatives can vary significantly depending on their specific structural features. While specific data on "N-(3-bromo-4-methylphenyl)-2-furamide" is not available, studies like that of Galešić and Vlahov (1990) on closely related compounds offer valuable information on how structural differences affect these properties (Galešić & Vlahov, 1990).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activities, are influenced by the compound's molecular structure. For example, the presence of a bromo group adjacent to a furamide moiety in "N-(3-bromo-4-methylphenyl)-2-furamide" suggests potential for nucleophilic substitution reactions and participation in palladium-catalyzed coupling reactions, similar to those described by Siddiqa et al. (2022) (Siddiqa et al., 2022).

Propriétés

IUPAC Name |

N-(3-bromo-4-methylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUZAWROIRZLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5664399.png)

![N-[4-(diethylamino)phenyl]-2-methylpropanamide](/img/structure/B5664406.png)

![2-(cyclopropylmethyl)-9-(2-oxo-4-phenylbutanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664450.png)

![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5664476.png)

![N-(2-methoxyethyl)-5-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5664500.png)

![1-acetyl-N-[2-(3-propoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5664507.png)